5-Bromo-2-(methylsulfinyl)pyridine
Description
Significance of Halogenated and Sulfinyl-Substituted Pyridines in Advanced Chemical Synthesis
Pyridine (B92270), a six-membered heterocyclic aromatic ring containing one nitrogen atom, is a particularly important scaffold. When functionalized with specific groups, such as halogens and sulfinyl moieties, its utility in synthesis expands dramatically. Halogenated pyridines are recognized as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. acs.org The presence of a halogen, such as bromine, on the pyridine ring provides a reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.netacs.orgmdpi.com These reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. mdpi.com However, the electron-deficient nature of the pyridine ring can make direct halogenation challenging, often necessitating specialized conditions to achieve the desired regioselectivity. acs.org
Complementing the reactivity of halogens, the sulfinyl group (a sulfur atom double-bonded to an oxygen atom) offers another layer of synthetic versatility. Alkyl sulfoxides can serve as precursors to radicals, enabling the formation of various pyridine derivatives. researchgate.netnih.gov Furthermore, pyridine sulfinates have been developed as effective nucleophilic coupling partners in palladium-catalyzed reactions, providing a valuable alternative to the often unstable or inefficiently reacting pyridine-2-boronates. The strategic combination of both a halogen and a sulfinyl group on a single pyridine ring creates a bifunctional building block, primed for sequential and site-selective modifications.
Overview of Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds are a diverse and vital class of organic molecules, characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. chemscene.com These scaffolds are not merely a chemical curiosity; they are integral to life and technology. It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic fragment. Their prevalence extends to natural products, including vitamins and alkaloids, as well as synthetic drugs and agrochemicals. mdpi.com
The unique properties of heterocyclic compounds stem from the presence of heteroatoms, which influence the molecule's electronic distribution, polarity, and three-dimensional shape. These characteristics are fundamental to their function, particularly in medicinal chemistry, where they can modify properties like solubility and the ability to bind to biological targets. chemscene.com The pyridine ring system is a ubiquitous heterocyclic motif found in numerous pharmaceuticals and is a testament to the enduring importance of these scaffolds in driving innovation across the chemical sciences. d-nb.info
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-methylsulfinylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-10(9)6-3-2-5(7)4-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMVPDIRAHTPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 2 Methylsulfinyl Pyridine
Direct Synthesis Approaches
Direct synthesis approaches to 5-Bromo-2-(methylsulfinyl)pyridine typically involve the modification of a closely related precursor that already contains the core pyridine (B92270) structure. These methods are often more step-economical than indirect pathways.
The most common direct route to this compound is through the oxidation of its sulfide (B99878) analogue, 5-Bromo-2-(methylthio)pyridine (B1279820). This transformation requires a careful selection of oxidizing agents to selectively convert the sulfide to a sulfoxide (B87167) without over-oxidation to the corresponding sulfone.
The development of environmentally benign catalysts and oxidants is a key area of research in sulfoxidation reactions. mdpi.com Hydrogen peroxide is a favored oxidant due to its low cost and the formation of water as the only byproduct. mdpi.com The reaction is often catalyzed by various metal complexes or acids. For instance, a dendritic phosphomolybdate hybrid has been shown to be an effective catalyst for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide. mdpi.com
A significant challenge in this synthesis is controlling the reaction to prevent the formation of the sulfone byproduct. mdpi.comontosight.ai The optimization of reaction conditions, such as temperature and the molar ratio of the oxidant, is critical. For example, in some systems, increasing the reaction temperature can lead to a decrease in the yield of the desired sulfoxide due to the increased formation of the sulfone. mdpi.com Continuous flow processes with multipoint dosing of the oxidizing agent have been developed to minimize over-oxidation and improve selectivity for the sulfoxide. ncl.res.in
Table 1: Common Oxidizing Systems for Sulfide to Sulfoxide Conversion
| Oxidizing Agent | Catalyst/Conditions | Key Observations |
| Hydrogen Peroxide (H₂O₂) | Phosphomolybdate hybrid, 95% EtOH, 30°C | Environmentally friendly, high yield, risk of over-oxidation. mdpi.com |
| tert-Butyl hydroperoxide (TBHP) | Ti(Oi-Pr)₄/(R,R)-DET/H₂O | Used in asymmetric synthesis, can be stoichiometric or catalytic. wiley-vch.de |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Various solvents | Powerful oxidant, can lead to over-oxidation if not controlled. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) (DCM), low temperature | Common laboratory reagent, good selectivity at low temperatures. |
The sulfoxide group in this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis of a single enantiomer, known as stereoselective or asymmetric synthesis, is of great importance, particularly in the pharmaceutical industry where different enantiomers can have different biological activities. wiley-vch.detandfonline.comnih.gov
Asymmetric oxidation of the prochiral sulfide, 5-Bromo-2-(methylthio)pyridine, is the most direct method for preparing enantiomerically enriched this compound. wiley-vch.de This can be achieved using chiral catalysts or reagents that facilitate the transfer of an oxygen atom to one face of the sulfur atom preferentially.
One of the most well-known methods for asymmetric sulfoxidation is the Kagan-Modena procedure, which is a modification of the Sharpless asymmetric epoxidation. wiley-vch.delibretexts.orgucc.ie This method employs a titanium complex, typically formed from titanium isopropoxide (Ti(Oi-Pr)₄), a chiral ligand such as diethyl tartrate (DET), and a hydroperoxide oxidant like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). wiley-vch.delibretexts.org The chirality of the tartrate ligand directs the oxidation to produce one enantiomer of the sulfoxide in excess. The enantiomeric excess (ee) can often be very high, in some cases exceeding 95%. tandfonline.com
Another significant class of reagents for asymmetric oxidation are chiral oxaziridines, such as those developed by Franklin A. Davis. nih.govwikipedia.org These reagents, like 2-(phenylsulfonyl)-3-phenyloxaziridine and its chiral derivatives, are neutral, aprotic oxidizing agents that can transfer an oxygen atom with high enantioselectivity. nih.govorgsyn.org The use of enantiomerically pure (camphorylsulfonyl)oxaziridine has been successful in the asymmetric oxidation of various substrates. organic-chemistry.org
Enzyme-catalyzed reactions also offer a powerful tool for asymmetric sulfoxidation, often providing very high enantioselectivity under mild conditions. libretexts.orgmdpi.com
Table 2: Key Methodologies for Asymmetric Sulfoxidation
| Method | Chiral Source | Typical Oxidant | Key Features |
| Kagan-Modena Oxidation | Titanium complex with chiral diols (e.g., DET) | TBHP, CHP | Widely used, can be catalytic, high ee achievable. wiley-vch.delibretexts.orgucc.ie |
| Davis Oxaziridines | Enantiomerically pure oxaziridines | N/A (reagent is the oxidant) | Aprotic, neutral conditions, high enantioselectivity. nih.govacs.org |
| Enzyme Catalysis | Enzymes (e.g., monooxygenases) | O₂, H₂O₂ | High enantioselectivity, mild reaction conditions. libretexts.orgmdpi.com |
Indirect Synthetic Pathways
Indirect synthetic pathways involve the construction of the this compound molecule through a series of steps, often starting from simpler, non-pyridine precursors or by functionalizing a pre-existing pyridine ring.
Synthesizing the pyridine ring from acyclic (non-ring) precursors is a fundamental strategy in organic chemistry. acsgcipr.org Various methods, such as the Hantzsch pyridine synthesis or multicomponent reactions, allow for the construction of a substituted pyridine core. nih.gov Once the pyridine ring is formed, subsequent reactions are used to install the bromo and methylsulfinyl groups at the desired positions.
For example, a palladium(II)-catalyzed synthesis of furopyridines from γ-ketodinitriles and alkynes demonstrates a modern approach to building fused pyridine rings from acyclic precursors. thieme-connect.com A similar strategy could be envisioned where acyclic dicarbonyl compounds react with an ammonia (B1221849) source and a sulfur-containing component to build a 2-(methylthio)pyridine (B99088) ring, which can then be further functionalized.
A multi-step synthesis for 5-bromo-2-methylpyridine (B113479) has been reported, starting from the condensation of diethyl malonate and 5-nitro-2-chloropyridine, followed by decarboxylation to yield 5-nitro-2-methylpyridine. google.com This intermediate is then reduced to 5-amino-2-methylpyridine, which is subsequently converted to 5-bromo-2-methylpyridine. google.com A similar pathway could be adapted by starting with a precursor that allows for the introduction of the methylthio group.
This approach starts with a pre-existing pyridine ring, which is then functionalized in a stepwise manner. The order of introduction of the bromine atom and the methylsulfinyl group is a key strategic consideration. The electron-deficient nature of the pyridine ring generally makes electrophilic aromatic substitution, such as bromination, more challenging than for benzene. wikipedia.org However, the presence of activating groups can facilitate these reactions.
One strategy involves the regioselective bromination of an activated pyridine derivative. For instance, 2-substituted pyridines can be regioselectively brominated. thieme-connect.com The use of N-bromosuccinimide (NBS) is a common method for such transformations. thieme-connect.com Therefore, one could start with 2-(methylthio)pyridine, brominate it at the 5-position, and then oxidize the sulfide to the sulfoxide.
Alternatively, one could start with a brominated pyridine, such as 2,5-dibromopyridine. A nucleophilic substitution reaction with sodium thiomethoxide (NaSMe) could then be used to introduce the methylthio group at the 2-position, leaving the bromine at the 5-position intact. This resulting 5-Bromo-2-(methylthio)pyridine can then be oxidized as described in section 2.1.1.
The functionalization can also be performed on pyridine N-oxides, which exhibit different reactivity and regioselectivity compared to the parent pyridines. acs.orgresearchgate.net Oxidation of the pyridine nitrogen to an N-oxide activates the ring for substitution, after which the N-oxide can be removed by deoxygenation. wikipedia.org
Optimization of Reaction Conditions and Yields in Synthetic Protocols
The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction conditions to maximize yield and minimize byproducts. This is particularly crucial in the oxidation of 5-Bromo-2-(methylthio)pyridine, where over-oxidation to the sulfone is a common side reaction. mdpi.comontosight.ai
Key parameters that are often optimized include:
Temperature: Lower temperatures generally favor the formation of the sulfoxide over the sulfone in oxidation reactions. For example, in a study using a dendritic phosphomolybdate catalyst, increasing the temperature from 30°C to 35°C led to a decrease in sulfoxide yield due to increased sulfone formation. mdpi.com
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.
Catalyst and Ligand: In catalytic reactions, such as the asymmetric Kagan-Modena oxidation, the choice of metal, the chiral ligand, and their stoichiometry are critical for achieving high enantioselectivity. wiley-vch.de
Oxidant Concentration: The molar equivalents of the oxidizing agent must be carefully controlled. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-oxidation. Continuous flow systems with multipoint dosing of the oxidant have been shown to be an effective strategy for maintaining optimal concentration and improving selectivity. ncl.res.in
Table 3: Parameters for Optimization in Sulfoxidation Reactions
| Parameter | Objective | Example of Optimization |
| Temperature | Minimize over-oxidation to sulfone. | Running reactions at lower temperatures (e.g., -20°C to 30°C). mdpi.comucc.ie |
| Oxidant Stoichiometry | Achieve complete conversion of sulfide with minimal sulfone formation. | Using 1.05 to 1.2 equivalents of oxidant; employing multipoint dosing in flow chemistry. ncl.res.in |
| Catalyst Loading | Maximize reaction rate and enantioselectivity (in asymmetric synthesis). | Optimizing the mol% of the catalyst, for example, using 4 mol% of a titanium catalyst for esomeprazole (B1671258) synthesis. wiley-vch.de |
| Solvent | Improve solubility, reaction rate, and selectivity. | Screening various solvents like dichloromethane, toluene, or ethanol (B145695). mdpi.comwiley-vch.de |
By carefully controlling these parameters, chemists can develop robust and efficient protocols for the synthesis of this compound in high yield and purity.
Catalyst Systems and Solvent Effects
The selective oxidation of sulfides to sulfoxides is a well-established transformation in organic chemistry, with numerous reagents and catalyst systems available. The choice of system is crucial for achieving high chemoselectivity, especially when dealing with substrates that have other potentially oxidizable groups.
One of the most common and effective reagents for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). In a documented synthesis of this compound, a solution of the starting material, 5-Bromo-2-(methylthio)pyridine, in dichloromethane (DCM) is treated with m-CPBA. In this system, m-CPBA acts as the oxidant, and the reaction typically proceeds without the need for an additional catalyst. Dichloromethane is a favored solvent for m-CPBA oxidations as it is relatively inert and facilitates easy work-up.
Another widely used and environmentally benign oxidant is hydrogen peroxide (H₂O₂). nih.gov This "green" reagent is often used in combination with a catalytic amount of acid, such as glacial acetic acid, which can also serve as the solvent. nih.gov This system has proven effective for the selective oxidation of a variety of sulfides to sulfoxides in excellent yields. nih.gov The reaction is believed to involve the electrophilic attack of the peroxide oxygen on the sulfide's sulfur atom. nih.gov
Other catalyst systems for thioether oxidation include those based on hypervalent iodine reagents or various metal catalysts. jchemrev.comarkat-usa.org For instance, manganese spinel nanoparticles (Mn₂ZnO₄) have been used as a heterogeneous catalyst with hydrogen peroxide in ethanol to selectively oxidize sulfides. jsynthchem.com The choice of solvent significantly impacts reaction efficiency and selectivity. jsynthchem.com While non-polar aprotic solvents like DCM are standard for peroxyacid oxidants, protic solvents like ethanol or acetic acid are common for hydrogen peroxide-based systems. The solvent can influence reaction rates by affecting the stability of transition states and the solubility of the reagents. jsynthchem.com
Table 1: Catalyst and Solvent Systems for Thioether Oxidation
| Oxidant/Catalyst System | Solvent | Substrate Example | Product | Notes |
|---|---|---|---|---|
| m-CPBA | Dichloromethane (DCM) | 5-Bromo-2-(methylthio)pyridine | This compound | A specific, documented method. Reaction is selective at low temperatures. |
| Hydrogen Peroxide / Acetic Acid | Glacial Acetic Acid | General Sulfides | General Sulfoxides | Considered a "green" and highly selective method with simple work-up. nih.gov |
| Hydrogen Peroxide / Mn₂ZnO₄ Nanoparticles | Ethanol | Methyl Phenyl Sulfide | Methyl Phenyl Sulfoxide | A heterogeneous catalytic system allowing for easy catalyst recovery and reuse. jsynthchem.com |
| Iodosobenzene (PhIO) / KBr | Water | General Sulfides | General Sulfoxides | An efficient oxidation in an aqueous medium, avoiding organic solvents. arkat-usa.org |
Temperature and Pressure Optimization in Scalable Synthesis
For the scalable synthesis of this compound, the optimization of temperature is the most critical parameter to ensure both high yield and high selectivity. The oxidation of a thioether to a sulfoxide is an exothermic process, and further oxidation of the sulfoxide to the sulfone is also possible. nih.govresearchgate.net Controlling the reaction temperature is paramount to stopping the oxidation at the desired sulfoxide stage.
The general principle holds for other oxidation systems as well. Many selective sulfide-to-sulfoxide oxidations are performed at or below room temperature to prevent sulfone formation. nih.govjsynthchem.com
Regarding pressure, standard liquid-phase oxidations of this nature are typically conducted at atmospheric pressure. Pressure optimization is not a primary factor for controlling the chemoselectivity or rate of these reactions. The main challenges in scaling up the synthesis are related to thermal management and ensuring homogeneous mixing of the reactants.
Table 2: Effect of Temperature on Thioether Oxidation
| Oxidation System | Temperature | Primary Product | Key Consideration |
|---|---|---|---|
| m-CPBA / DCM | 0–5 °C | Sulfoxide | Strict temperature control is essential to prevent over-oxidation. |
| m-CPBA / DCM | Room Temperature or higher | Sulfone (increasing amounts) | Over-oxidation to the sulfone becomes a significant side reaction. nih.gov |
| H₂O₂ / Acetic Acid | Room Temperature | Sulfoxide | This system shows high selectivity for sulfoxides even at room temperature. nih.gov |
| General Oxidants | Elevated Temperatures | Sulfone | Higher temperatures generally favor the formation of the more highly oxidized sulfone product. jchemrev.com |
Reactivity and Mechanistic Investigations of 5 Bromo 2 Methylsulfinyl Pyridine
Reactivity of the Methylsulfinyl Group at the C-2 Position
Oxidation and Reduction Pathways of the Sulfinyl Moiety
The methylsulfinyl group [-S(O)CH₃] is an intermediate oxidation state for sulfur and can readily undergo both oxidation and reduction.
Oxidation: The sulfinyl group can be oxidized to the corresponding sulfonyl group [-SO₂CH₃]. This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The resulting 5-bromo-2-(methylsulfonyl)pyridine (B1282720) features a more highly oxidized sulfur center, which significantly enhances its electron-withdrawing properties and its capacity to act as a leaving group in nucleophilic substitution reactions.
Reduction: Conversely, the sulfinyl group can be reduced to the corresponding thioether or sulfide (B99878) [-SCH₃]. This reduction can be accomplished using various reagents, including phosphorus-based compounds or certain metal hydrides. The product of this reaction is 5-bromo-2-(methylthio)pyridine (B1279820). This transformation is valuable for synthetic routes that require the temporary use of the sulfoxide (B87167) for directing effects or for the synthesis of the sulfide itself.
The interconversion between these oxidation states allows for the modulation of the electronic properties and reactivity of the pyridine (B92270) ring, making it a versatile handle in multi-step synthesis.
Role as a Leaving Group in Substitution Reactions
The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org In 5-bromo-2-(methylsulfinyl)pyridine, both the bromo and the methylsulfinyl groups can potentially act as leaving groups.
While the methylsulfinyl group itself can be displaced, it is more common for its oxidized form, the methylsulfonyl group (-SO₂CH₃), to serve as an excellent leaving group. rsc.org The high reactivity of sulfones in SNAr reactions is attributed to their strong electron-withdrawing nature, which activates the ring for nucleophilic attack, and their ability to stabilize the negative charge that develops during the reaction. rsc.orgrsc.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Subsequent departure of the sulfonyl group restores the aromaticity of the ring.
The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl ≈ Br > I. nih.gov The methylsulfonyl group is often comparable to or even better than bromide as a leaving group, making the C-2 position a viable site for nucleophilic attack.
Stereochemical Aspects of Sulfinyl Group Transformations
A crucial feature of the sulfinyl group is its stereochemistry. The sulfur atom in a sulfoxide is a stereocenter, meaning this compound can exist as a pair of enantiomers. This chirality has significant implications for its synthesis and reactions.
The synthesis of enantiomerically pure sulfoxides is a well-established field in organic chemistry. acs.org Key methods include:
The Andersen Synthesis: This classic method involves the reaction of a diastereomerically pure sulfinate ester (often derived from a chiral alcohol like menthol) with an organometallic reagent (e.g., a Grignard reagent). nih.govwiley-vch.de The reaction proceeds with inversion of configuration at the sulfur atom, allowing for predictable stereochemical outcomes.
Asymmetric Oxidation: Prochiral sulfides, such as 5-bromo-2-(methylthio)pyridine, can be oxidized to chiral sulfoxides using stoichiometric chiral oxidizing agents or, more efficiently, through catalytic asymmetric oxidation. wiley-vch.deacsgcipr.org Metal complexes with chiral ligands, such as those based on titanium or vanadium, are often employed for this purpose. acsgcipr.orgresearchgate.net
Transformations involving the chiral sulfinyl group can proceed with either retention or inversion of configuration, depending on the reaction mechanism. This property makes chiral sulfoxides valuable as chiral auxiliaries in asymmetric synthesis, where they can direct the stereochemical outcome of reactions on other parts of the molecule before being removed or transformed.
Interplay of Substituents on Pyridine Ring Reactivity
The chemical behavior of this compound is not merely the sum of its parts but a result of the complex electronic and steric interplay between the bromo and methylsulfinyl substituents on the electron-deficient pyridine nucleus.
Electronic and Steric Effects of Bromine and Methylsulfinyl Groups
Both the bromine atom and the methylsulfinyl group exert significant electronic and steric effects that influence the reactivity of the pyridine ring.
Electronic Effects:
Both substituents are electron-withdrawing through inductive effects, which decreases the electron density of the aromatic ring. This deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comwikipedia.org
The sulfinyl group, positioned ortho to the ring nitrogen, and the bromo group, meta to the nitrogen, work in concert to lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to attack by nucleophiles.
Steric Effects:
The size, or steric bulk, of the substituents can influence the regioselectivity of reactions by hindering the approach of reagents to adjacent positions. nih.govresearchgate.net The Verloop steric parameters, for instance, provide a quantitative measure of a substituent's dimensions (length and width). nih.gov
In this compound, the methylsulfinyl group at the C-2 position presents more steric hindrance than the bromine atom at C-5, which can affect the approach of a nucleophile.
The combined electronic and steric properties of these substituents are summarized in the table below.
| Substituent | Position | Electronic Effect | Key Steric Considerations |
| Bromine (Br) | C-5 | Inductively withdrawing, deactivating | Moderate steric bulk |
| Methylsulfinyl (-S(O)CH₃) | C-2 | Inductively withdrawing, deactivating | Significant steric bulk relative to Br, chiral center |
Regioselectivity and Chemoselectivity in Multi-functionalized Pyridine Reactions
The presence of multiple reactive sites in this compound raises important questions of selectivity in its reactions.
Regioselectivity: In nucleophilic aromatic substitution, an incoming nucleophile can potentially attack either the C-2 position (displacing the methylsulfinyl group) or the C-5 position (displacing the bromine atom). The outcome is determined by a combination of factors:
Leaving Group Ability: As discussed, both bromide and the sulfinyl (or more likely, the corresponding sulfonyl) group are viable leaving groups. The relative rates of their displacement will depend on the specific nucleophile and reaction conditions. rsc.orgnih.gov
Activation: The C-2 and C-6 positions of pyridine are inherently more electron-deficient than other positions. The methylsulfinyl group at C-2 further activates this position for nucleophilic attack. The bromine at C-5 is para to the C-2 position, and its electron-withdrawing effect helps to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C-2. Conversely, the sulfinyl group at C-2 is ortho to the C-3 position and meta to the C-5 position, influencing their reactivity. Theoretical and experimental studies on related substituted pyridines show that the position of attack is highly sensitive to the nature of both the substituents and the incoming nucleophile. nih.gov
Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. For instance, a reducing agent might selectively reduce the sulfinyl group to a sulfide without affecting the C-Br bond, or a specific organometallic coupling reaction might occur selectively at the C-Br bond without disturbing the sulfinyl group. The choice of reagents and reaction conditions is critical to controlling chemoselectivity in such a multi-functionalized molecule. For example, photocatalytic radical reactions on bromopyridines can proceed via different pathways depending on the solvent, highlighting the fine control that can be exerted over selectivity. nih.gov
Applications As a Synthetic Building Block and Intermediate
Precursor in the Synthesis of Structurally Diverse Pyridine (B92270) Derivatives.nih.govchemicalbook.comuni.luwhiterose.ac.uk
The presence of the bromine atom at the 5-position of the pyridine ring makes 5-Bromo-2-(methylsulfinyl)pyridine an excellent precursor for a wide range of pyridine derivatives. This halogen atom provides a reactive handle for the introduction of various substituents through well-established synthetic methodologies.
One of the most powerful applications of this compound is in the synthesis of biaryl and heterobiaryl compounds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom is substituted with an aryl or heteroaryl group from a corresponding boronic acid or ester. This strategy has been successfully employed to synthesize a variety of complex molecules. For instance, the coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with different arylboronic acids has been shown to produce a series of novel pyridine derivatives in moderate to good yields. mdpi.com The reaction conditions typically involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a suitable solvent system. mdpi.com This methodology is highly versatile, tolerating a wide range of functional groups on the coupling partner. mdpi.com
A similar approach can be envisioned for this compound, where the methylsulfinyl group can be retained or subsequently modified. The ability to form these carbon-carbon bonds is fundamental in constructing the core structures of many biologically active compounds and advanced materials.
Table 1: Examples of Biaryl Synthesis via Suzuki Coupling This table is illustrative and based on analogous reactions.
| Reactant 1 | Reactant 2 (Arylboronic Acid) | Catalyst/Base | Product |
|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh3)4 / K3PO4 | 5-Phenyl-2-(methylsulfinyl)pyridine |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh3)4 / K3PO4 | 5-(4-Methoxyphenyl)-2-(methylsulfinyl)pyridine |
| This compound | Thiophene-2-boronic acid | Pd(PPh3)4 / K3PO4 | 5-(Thiophen-2-yl)-2-(methylsulfinyl)pyridine |
The reactivity of the pyridine ring in this compound and its derivatives can be harnessed to construct fused heterocyclic systems. These complex, multi-ring structures are prevalent in many pharmacologically active molecules. dntb.gov.ua Synthetic strategies often involve the initial functionalization of the pyridine ring, followed by intramolecular cyclization reactions. For example, a related pyridine derivative can undergo a series of reactions, including O-alkylation and cyclization, to form furo[2,3-b]pyridine (B1315467) structures. nih.gov Further reactions can then lead to more complex fused systems like pyrido[3',2':4,5]furo[3,2-d]pyrimidines. nih.gov
While direct examples starting from this compound are not extensively detailed in the provided search results, the principles of pyridine chemistry suggest its potential as a starting material for such transformations. The bromine atom can be replaced by a group that can then participate in a ring-closing reaction with a substituent introduced at another position on the pyridine ring, potentially involving the methylsulfinyl group or its derivatives. The synthesis of various fused pyridine derivatives, such as thienopyridines and furo[2,3-b]pyridines, highlights the broad scope of these synthetic approaches. researchgate.netnih.gov
Utility in the Construction of Advanced Organic Molecules.nih.govwhiterose.ac.ukchemfish.comnih.gov
The unique structural features of this compound make it a valuable tool for chemists aiming to build sophisticated organic molecules with specific functions.
This compound serves as a versatile scaffold, providing a rigid pyridine core that can be elaborated upon in multiple directions. The bromine and methylsulfinyl groups offer orthogonal handles for sequential functionalization, allowing for the controlled and systematic construction of complex three-dimensional structures. For instance, trifluoromethoxylated pyridines, which can be synthesized from precursors like 5-bromo-pyridines, are considered valuable synthetic building blocks for creating new drugs and functional materials. nih.govresearchgate.net The ability to further modify these scaffolds through reactions like palladium-catalyzed cross-coupling enhances their utility in creating diverse molecular libraries. nih.govresearchgate.net
The electron-deficient nature of the pyridine ring, combined with the potential for extensive functionalization, makes derivatives of this compound attractive as intermediates for advanced materials. Halogenated pyridines are known building blocks for organic semiconductors used in applications such as organic light-emitting diodes (OLEDs). ossila.com The bromine atom can be utilized in coupling reactions to introduce other aromatic or heteroaromatic units, leading to the formation of conjugated systems with desirable electronic and photophysical properties. For example, 5-bromo-2-fluoropyridine (B45044) has been used to synthesize host materials for OLEDs. ossila.com This highlights the potential of similarly structured compounds like this compound in the development of new materials for electronic devices.
Derivatization Strategies and Scope of Structural Modification.nih.govsigmaaldrich.combldpharm.com
The synthetic utility of this compound is significantly enhanced by the diverse range of chemical transformations that can be performed on its functional groups.
The bromine atom is the primary site for introducing molecular diversity. It can be readily replaced by a variety of substituents using transition metal-catalyzed cross-coupling reactions. These include Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the formation of C-C, C-N, and C-O bonds. This enables the attachment of a wide array of aryl, heteroaryl, alkyl, and amino groups.
The methylsulfinyl group also offers opportunities for further modification. It can be oxidized to the corresponding sulfone, 5-bromo-2-(methylsulfonyl)pyridine (B1282720), which can alter the electronic properties and reactivity of the molecule. uni.lu Alternatively, the methylsulfinyl group can be a target for nucleophilic substitution at the sulfur atom or can influence the reactivity of the adjacent positions on the pyridine ring.
The combination of these derivatization strategies allows for a broad scope of structural modifications, enabling the fine-tuning of the molecule's properties for specific applications in medicinal chemistry and materials science.
Table 2: Potential Derivatization Reactions of this compound
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| 5-Bromo | Suzuki Coupling | Ar-B(OH)2, Pd catalyst, Base | 5-Aryl-2-(methylsulfinyl)pyridine |
| 5-Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 5-Alkynyl-2-(methylsulfinyl)pyridine |
| 5-Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 5-Amino-2-(methylsulfinyl)pyridine |
| 2-(Methylsulfinyl) | Oxidation | Oxidizing agent (e.g., m-CPBA) | 5-Bromo-2-(methylsulfonyl)pyridine |
Introduction of Amine, Hydroxyl, and Carbonyl Functionalities
The methylsulfinyl group at the C2 position of the pyridine ring plays a crucial role in the introduction of various nucleophilic functionalities. While the sulfoxide (B87167) itself can be a leaving group, it is often oxidized to the corresponding methylsulfonyl group to enhance its leaving group ability. The electron-withdrawing nature of the sulfonyl group significantly activates the C2 position for nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net This two-step sequence provides a reliable pathway to introduce amine and hydroxyl moieties.
The general mechanism for this substitution involves the attack of a nucleophile at the C2 position, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The aromaticity of the pyridine ring is temporarily broken but is restored upon the departure of the methylsulfinate or, more readily, the methylsulfonate anion. youtube.com
Introduction of Amine Functionalities:
The activated 5-bromo-2-(methylsulfonyl)pyridine readily reacts with a wide range of primary and secondary amines to yield 2-amino-5-bromopyridine (B118841) derivatives. This transformation is highly efficient and chemoselective, as demonstrated in analogous pyrimidine (B1678525) systems where the sulfinyl group is preferentially displaced over other halogens. researchgate.net This method allows for the direct installation of diverse amino groups, which are key components in many biologically active compounds.
Introduction of Hydroxyl and Carbonyl Functionalities:
Similarly, reaction with hydroxide (B78521) or alkoxide nucleophiles, such as sodium hydroxide or sodium methoxide, results in the formation of 2-hydroxy-5-bromopyridine or 2-alkoxy-5-bromopyridine, respectively. The 2-hydroxypyridine (B17775) products exist in equilibrium with their tautomeric form, 5-bromo-2-pyridone. The introduced hydroxyl group can be subsequently oxidized under standard conditions to generate a carbonyl functionality, further expanding the synthetic utility of the scaffold.
Table 1: Representative SNAr Reactions for Functionalization at C2
| Entry | Starting Material | Reagent | Product | Functional Group Introduced |
| 1 | 5-Bromo-2-(methylsulfonyl)pyridine | R¹R²NH (Amine) | 2-(R¹R²-amino)-5-bromopyridine | Amine |
| 2 | 5-Bromo-2-(methylsulfonyl)pyridine | NaOR (Alkoxide) | 2-Alkoxy-5-bromopyridine | Hydroxyl (via ether) |
| 3 | 5-Bromo-2-(methylsulfonyl)pyridine | NaOH (Hydroxide) | 5-Bromo-2-pyridone | Hydroxyl/Pyridone |
Controlled Functionalization at Different Ring Positions
The distinct reactivity of the C-Br bond and the C-S bond in this compound allows for selective functionalization at either the C5 or C2 position. This orthogonality is a key feature that makes it a powerful intermediate in multi-step syntheses.
Functionalization at the C5 Position:
The bromine atom at the C5 position is an ideal handle for palladium-catalyzed cross-coupling reactions. Standard conditions for Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and other similar transformations can be applied to form new carbon-carbon and carbon-heteroatom bonds at this site. This approach is widely used for the synthesis of biaryl compounds and other complex structures, leaving the methylsulfinyl group at the C2 position intact for subsequent transformations. sigmaaldrich.com
Table 2: Palladium-Catalyzed Cross-Coupling at the C5-Br Position
| Coupling Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 5-Aryl-2-(methylsulfinyl)pyridine |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | 5-Amino-2-(methylsulfinyl)pyridine |
| Sonogashira | Terminal alkyne, Pd/Cu catalysts, Base | 5-Alkynyl-2-(methylsulfinyl)pyridine |
Functionalization at the C2 Position:
More recent advancements have shown that the sulfinyl group itself can be leveraged for cross-coupling reactions. The methylsulfinyl group can be converted into a sodium pyridine-2-sulfinate salt. This sulfinate has been demonstrated to be an exceptionally effective nucleophilic partner in palladium-catalyzed desulfinylative cross-coupling reactions with a variety of aryl and heteroaryl halides. semanticscholar.orgrsc.org This methodology provides a powerful alternative to the often unstable pyridine-2-boronates for constructing biaryl linkages at the C2 position. semanticscholar.org This "desulfinylative coupling" is highly efficient and possesses a broad substrate scope, making it particularly valuable in medicinal chemistry for creating libraries of related compounds. semanticscholar.orgrsc.org
This dual reactivity enables a synthetic strategy where one position can be functionalized via cross-coupling while the other remains as a handle for a subsequent, different coupling reaction, offering precise control over the final molecular structure.
Computational and Theoretical Studies on 5 Bromo 2 Methylsulfinyl Pyridine and Its Reaction Pathways
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool in contemporary chemistry, offering profound insights into the electronic structure and properties of molecules. aps.org This theoretical framework, which centers on the electron density rather than the complex many-electron wavefunction, provides a computationally tractable means to investigate molecular systems. aps.org For a molecule like 5-bromo-2-(methylsulfinyl)pyridine, DFT calculations are instrumental in elucidating its fundamental characteristics, from its three-dimensional arrangement to its electronic behavior.
Geometric Optimization and Conformational Analysis
Geometric optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound, corresponding to the minimum energy on the potential energy surface. This process computationally explores various possible arrangements of the atoms until the lowest energy conformation is found.
The optimized geometry provides key structural parameters as detailed in the table below.
| Parameter | Value |
| C-C bond lengths (pyridine ring) | ~1.39 Å |
| C-N bond lengths (pyridine ring) | ~1.34 Å |
| C-Br bond length | ~1.90 Å |
| C-S bond length | ~1.77 Å |
| S-O bond length | ~1.50 Å |
| S-C (methyl) bond length | ~1.80 Å |
| Note: These are typical bond lengths and the actual values for this compound would be determined through specific DFT calculations. |
Electronic Structure Analysis (Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of this compound dictates its reactivity and spectroscopic properties. DFT calculations provide a detailed picture of this structure.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the region from which the molecule is most likely to donate electrons, while the LUMO is the region most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to have significant contributions from the lone pairs on the sulfur and oxygen atoms, as well as the π-system of the pyridine (B92270) ring. The LUMO is likely to be a π* orbital of the pyridine ring, lowered in energy by the electron-withdrawing bromine and methylsulfinyl groups.
Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides atomic charges. nih.gov This analysis reveals the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atom in the pyridine ring and the oxygen atom of the sulfinyl group are expected to be regions of high electron density (negative charge), making them potential nucleophilic centers. Conversely, the carbon atoms attached to the bromine and the sulfinyl group, as well as the sulfur atom itself, are likely to be electron-deficient (positive charge), marking them as potential electrophilic centers.
Reactivity Indices and Molecular Electrostatic Potential (MEP) Analysis
Reactivity Indices: DFT provides a set of conceptual tools known as reactivity descriptors, which quantify the reactivity of different sites within a molecule. These include Fukui functions, which indicate the propensity of a site for nucleophilic, electrophilic, or radical attack. nih.gov For this compound, these indices would pinpoint the most reactive atoms for various types of reactions.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is an invaluable tool for predicting the sites of non-covalent interactions and chemical reactions. researchgate.netmdpi.com The MEP map uses a color scale to denote regions of different electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor regions, prone to nucleophilic attack). chemrxiv.orgmdpi.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methylsulfinyl group, highlighting their nucleophilic character. Positive potential would be expected around the hydrogen atoms and the bromine atom, indicating their susceptibility to nucleophilic interaction.
Simulation of Reaction Mechanisms and Transition States
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states.
The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The structure and energy of the transition state provide critical insights into the reaction's feasibility and rate. For instance, in a nucleophilic aromatic substitution reaction involving this compound, DFT could be used to model the approach of the nucleophile, the formation of the Meisenheimer complex (an intermediate), and the departure of the bromide leaving group. acs.org Such simulations have been successfully employed to understand the reaction pathways of similar heterocyclic systems. nih.gov
Prediction of Spectroscopic Properties and Validation with Experimental Data
A significant application of DFT is the prediction of various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For this compound, this would include:
NMR Spectroscopy: DFT can be used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental NMR spectra helps in the structural elucidation and assignment of signals.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical vibrational spectrum can be compared with experimental IR and Raman spectra to identify and assign the characteristic vibrational modes of the molecule.
This comparison between theoretical predictions and experimental results is a cornerstone of modern chemical research, providing a synergistic approach to understanding molecular structure and properties.
Analytical and Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of scientific literature, chemical databases, and patent archives, detailed analytical and spectroscopic data for the chemical compound This compound could not be located in the public domain.
Despite the existence of a CAS number (1193244-90-4) and its listing by some chemical suppliers, specific experimental data pertaining to its characterization using various spectroscopic methodologies is not available. This includes a lack of retrievable information for:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H or ¹³C NMR spectra, chemical shifts, coupling constants, or data from advanced NMR techniques such as 2D NMR or NOESY for this compound were found.
Infrared (IR) Spectroscopy: Characteristic IR absorption frequencies for the functional groups present in the molecule are not documented.
Mass Spectrometry (MS): Information on the molecular ion peak and the fragmentation pattern of this compound is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Data regarding the electronic transitions and maximum absorption wavelengths (λmax) for this specific compound could not be sourced.
While information is available for structurally related compounds, such as the precursor 5-bromo-2-(methylthio)pyridine (B1279820) and the further oxidized 5-bromo-2-(methylsulfonyl)pyridine (B1282720), the strict requirement to focus solely on this compound prevents the inclusion of data from these analogues.
Therefore, the generation of a detailed article focusing on the analytical and spectroscopic characterization methodologies for this compound, as per the requested outline, cannot be completed at this time due to the absence of the necessary scientific data.
Analytical and Spectroscopic Characterization Methodologies
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for 5-Bromo-2-(methylsulfinyl)pyridine is not available in the public domain, the technique of X-ray crystallography is highly applicable to this and related molecules. For instance, studies on similar pyridine (B92270) derivatives, such as 3-bromo-pyridine N-oxide, have successfully elucidated their solid-state structures. nih.gov In the case of 3-bromo-pyridine N-oxide, X-ray diffraction analysis revealed that two independent molecules exist in the asymmetric unit, which are nearly planar and arranged in a herringbone pattern in the crystal lattice. nih.gov
For a compound like this compound, X-ray crystallography would be instrumental in definitively establishing the geometry around the sulfur atom of the methylsulfinyl group, confirming it as a chiral center. Furthermore, it would provide precise measurements of the pyridine ring's geometry and the orientation of the bromo and methylsulfinyl substituents. This information is vital for understanding intermolecular interactions, such as potential hydrogen bonds or halogen bonds, which dictate the packing of the molecules in the solid state.
The insights gained from X-ray crystallography are not limited to molecular structure alone; they also inform our understanding of the physical properties of the solid material, such as melting point and solubility. The arrangement of molecules in the crystal lattice, as determined by this method, can influence these macroscopic properties.
Representative Crystallographic Data
Although a specific crystal structure for this compound has not been reported, the following table represents the typical data that would be obtained from a single-crystal X-ray diffraction experiment for a small organic molecule of this nature. This data provides a comprehensive overview of the crystal's symmetry and the unit cell dimensions.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.678 |
| b (Å) | 9.123 |
| c (Å) | 15.432 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 798.5 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.832 |
| Absorption Coefficient (mm⁻¹) | 5.24 |
| F(000) | 464 |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Efficient Transformations
Research is actively pursuing new catalytic systems to efficiently transform 5-Bromo-2-(methylsulfinyl)pyridine and its precursors. The two primary sites for transformation on this molecule are the bromo-substituted pyridine (B92270) ring and the methylsulfinyl group.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are a major focus for functionalizing the pyridine ring. mdpi.comnih.gov These reactions enable the formation of carbon-carbon bonds by coupling the bromopyridine moiety with various arylboronic acids. mdpi.comrsc.org This approach is highly effective for creating a diverse library of 5-arylpyridine derivatives. mdpi.comnih.gov Innovations in this area include the development of more robust palladium catalysts that can tolerate a wide range of functional groups and operate under milder conditions. uwindsor.canih.gov
For the synthesis of the sulfoxide (B87167) itself, research is moving beyond traditional stoichiometric oxidants towards catalytic methods. Transition-metal complexes containing titanium, vanadium, and iron are being developed for the asymmetric oxidation of the precursor sulfide (B99878), 5-bromo-2-(methylthio)pyridine (B1279820). researchgate.netwhiterose.ac.uk For instance, iron catalysis using a chiral Schiff base in the presence of hydrogen peroxide has been shown to be highly effective for producing chiral sulfoxides on a large scale. researchgate.netresearchgate.net The development of reusable and highly active catalysts is a key trend, aiming to make these processes more cost-effective and environmentally friendly. researchgate.net
Exploration of Enantioselective Synthesis and Chiral Applications
The sulfur atom in this compound is a stereocenter, making the molecule chiral. The enantioselective synthesis of a single enantiomer is crucial, particularly when it is used as an intermediate for pharmaceuticals like Esomeprazole (B1671258), the (S)-enantiomer of omeprazole. whiterose.ac.ukscientificupdate.com Future research is heavily invested in optimizing methods to achieve high enantiomeric excess (ee).
Three primary strategies are being explored for the asymmetric synthesis of chiral sulfoxides:
Transition Metal Catalysis : This is a widely used industrial method. The Sharpless-Kagan methodology, which employs a titanium/diethyl tartrate system, has been a cornerstone for the synthesis of esomeprazole and related compounds. scientificupdate.come3s-conferences.org Ongoing research aims to design new chiral ligands and metal complexes (including iron and vanadium) to improve yields and achieve near-perfect enantioselectivity (>99% ee). researchgate.netwhiterose.ac.uk
Biocatalysis : The use of enzymes, specifically Baeyer-Villiger monooxygenases (BVMOs), presents a green and highly selective alternative. scientificupdate.come3s-conferences.org Wild-type enzymes often show low activity, but directed evolution and protein engineering techniques are being used to develop highly efficient and selective biocatalysts. scientificupdate.com Engineered BVMOs, combined with a cofactor recycling system, have achieved over 99% ee with minimal byproducts. scientificupdate.com
Chiral Oxidants : The use of chiral oxaziridine (B8769555) derivatives is another effective method for the asymmetric oxidation of sulfides to sulfoxides, often resulting in high yields and enantiomeric selectivity. e3s-conferences.org
Table 1: Comparison of Enantioselective Sulfoxidation Methods for Esomeprazole Synthesis
| Catalytic Method | Catalyst/Reagent System | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | References |
|---|---|---|---|---|---|
| Transition Metal Catalysis | Iron salt/chiral Schiff base with H₂O₂ | 87% | 99.4% | Scalable, high ee | researchgate.netresearchgate.net |
| Transition Metal Catalysis | Titanium/diethyl tartrate | ~91% | ~87-98% | Well-established industrial process | researchgate.nete3s-conferences.org |
| Biocatalysis | Engineered Baeyer-Villager Monooxygenase (BVMO) | >90% (lab-scale) | >99% | High selectivity, environmentally friendly | scientificupdate.come3s-conferences.org |
| Chiral Oxidants | Oxaziridine derivatives | High | High | Effective for asymmetric oxidation | e3s-conferences.org |
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
To meet the demands of modern chemical production, there is a significant trend towards integrating the synthesis of pyridine derivatives into continuous flow chemistry and automated systems. researchgate.nete3s-conferences.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. purdue.edu
The synthesis of pyridines and related heterocycles has been successfully adapted to microwave flow reactors, which can significantly accelerate reaction times and improve yields. nih.gov For the synthesis of chiral sulfoxides like esomeprazole, continuous flow processes have been developed that allow for precise control over reaction parameters such as temperature and residence time. researchgate.net This control is particularly important for sensitive reactions like oxidation, where it can minimize the formation of over-oxidized impurities such as sulfones. researchgate.net
Furthermore, High-Throughput Experimentation (HTE) is being employed to rapidly screen and optimize reaction conditions. purdue.edu Automated platforms, sometimes coupled with rapid analysis techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), can test hundreds of different catalysts, solvents, and reaction parameters in a very short time. purdue.edu This synergy of flow chemistry and HTE is accelerating the discovery of optimal synthetic routes for compounds derived from this compound. purdue.edufrontiersin.org
Advanced Computational Modeling for Predictive Synthesis Design
Advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern synthetic chemistry. mdpi.comnih.gov This approach is being applied to predict the outcomes of reactions involving this compound and to design more efficient synthetic pathways.
DFT calculations can provide deep insights into reaction mechanisms, the stability of intermediates, and transition states. acs.orgacs.org For example, in enantioselective synthesis, computational models can predict which catalyst-substrate complex is more stable, thereby forecasting the stereochemical outcome of the reaction. acs.org This predictive power helps chemists to rationally design catalysts and select reaction conditions to favor the desired product, reducing the need for extensive empirical screening. nih.govmdpi.com
In the context of Suzuki cross-coupling reactions, DFT studies can elucidate the electronic properties of the pyridine derivatives and help understand their reactivity. mdpi.com For sulfoxidation reactions, modeling can clarify the mechanism of oxygen transfer from the oxidant to the sulfur atom, guiding the development of more active and selective catalysts. acs.orgacs.org By correlating theoretical data with experimental observations, computational chemistry is accelerating the innovation cycle for the synthesis and transformation of complex molecules. nih.gov
Q & A
Q. What are the key considerations for synthesizing 5-Bromo-2-(methylsulfinyl)pyridine?
Synthesis typically involves introducing the methylsulfinyl group into a brominated pyridine precursor. A common strategy is to oxidize 5-bromo-2-(methylthio)pyridine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions. Reaction monitoring via TLC or HPLC is critical to avoid over-oxidation to sulfone derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How should researchers optimize crystallization conditions for structural elucidation?
Crystallization conditions depend on solvent polarity and solubility. For pyridine derivatives, slow evaporation from a dichloromethane/hexane mixture often yields suitable crystals. Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction (SC-XRD) refinement. Ensure data resolution ≤ 0.8 Å for accurate determination of bond lengths and angles, particularly for the sulfinyl group’s stereoelectronic effects .
Q. What spectroscopic techniques are most reliable for characterizing the sulfinyl moiety?
- NMR : The methylsulfinyl group shows distinct H NMR signals at δ 2.7–3.2 ppm (SOCH) and C NMR signals near δ 40–45 ppm.
- IR : Strong absorption bands for S=O stretching appear at 1020–1070 cm.
- MS : Electrospray ionization (ESI-MS) typically exhibits [M+H] peaks with isotopic patterns confirming bromine presence .
Advanced Research Questions
Q. How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?
The sulfinyl group may act as a directing group or steric hindrance, depending on reaction conditions. For Suzuki-Miyaura couplings, use Pd(PPh) with KCO in dioxane/water (3:1) at 80°C. If low yields occur, consider:
- Competitive coordination : The sulfinyl oxygen may compete with palladium, requiring ligand optimization.
- Side reactions : Bromine displacement by nucleophiles (e.g., in SNAr reactions) can be minimized by using anhydrous conditions. Validate intermediates via F NMR (if applicable) or in situ FTIR .
Q. What strategies are effective for resolving ambiguities in the sulfinyl group’s stereochemical configuration?
SC-XRD is definitive for assigning absolute configuration. If crystals are unavailable, employ vibrational circular dichroism (VCD) or computational methods (DFT with B3LYP/6-311++G(d,p)) to model sulfinyl chirality. Compare experimental and calculated IR spectra to confirm the dominant conformer .
Q. How does the sulfinyl group influence the compound’s electronic properties in catalytic applications?
The sulfinyl moiety enhances electron-withdrawing effects, activating the pyridine ring for nucleophilic aromatic substitution (NAS). In Au(III) catalysis (e.g., C–H activation), the sulfinyl group stabilizes transition states via chelation, as demonstrated in analogous Au(III)-pyridine complexes. Electrochemical studies (cyclic voltammetry) can quantify redox potentials influenced by the sulfinyl substituent .
Methodological Recommendations
Q. Table 1: Key Data Parameters for Reporting
| Parameter | Recommended Method | Example Values |
|---|---|---|
| Yield (%) | Gravimetric analysis | 65–75% |
| Melting Point (°C) | Differential Scanning Calorimetry (DSC) | 120–125 (decomposition) |
| Crystallographic R-factor | SC-XRD (SHELXL) | R ≤ 0.05, wR ≤ 0.12 |
| S=O Bond Length (Å) | SC-XRD | 1.45–1.49 |
Addressing Data Contradictions
Discrepancies in reported reactivity or stability often arise from:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
